molecular formula C9H9F3N2O3 B13546601 2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol

2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B13546601
M. Wt: 250.17 g/mol
InChI Key: HIBQVSCCGHUXBL-UHFFFAOYSA-N
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Description

2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H9F3N2O3 It is characterized by the presence of an amino group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol typically involves the nitration of a trifluoromethyl-substituted phenyl compound followed by the introduction of an amino group. One common method involves the nitration of 3-(trifluoromethyl)aniline to form 3-nitro-5-(trifluoromethyl)aniline. This intermediate is then subjected to a reductive amination reaction with an appropriate aldehyde or ketone to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure but lacks the nitro group.

    2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a phenyl ring.

    (S)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethanol: Contains a methoxy group instead of a nitro group.

Uniqueness

2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9F3N2O3

Molecular Weight

250.17 g/mol

IUPAC Name

2-amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-5(8(13)4-15)2-7(3-6)14(16)17/h1-3,8,15H,4,13H2

InChI Key

HIBQVSCCGHUXBL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(CO)N

Origin of Product

United States

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